molecular formula C18H32O2 B107820 Chaulmoogric acid CAS No. 29106-32-9

Chaulmoogric acid

Cat. No. B107820
CAS RN: 29106-32-9
M. Wt: 280.4 g/mol
InChI Key: XMVQWNRDPAAMJB-QGZVFWFLSA-N
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Description

Chaulmoogric acid is a long-chain cyclic fatty acid that is a natural constituent of chaulmoogra oil, which is derived from the seeds of the chaulmoogra tree. This acid has been historically recognized for its reputed antileprosy properties and has been used in traditional medicine for the treatment of leprosy and other skin diseases . This compound is unique due to its closed 5 carbon ring structure, which makes it optically active and distinct from fatty acids found in other oils .

Synthesis Analysis

The synthesis of this compound and related compounds has been achieved through various methods. One approach involves the electrolysis of a mixture containing (cyclopent-2'-en-1'-yl)-acetic acid and methyl monoester of heptanedioic acid, which after saponification yields dl-aleprylic acid, a racemic mixture that is a component of chaulmoogra oil . Another method includes the incorporation of 2-(±)-cyclopentenecarboxylic acid into new fatty acids by the growing cells of Bacillus subtilis, resulting in the production of optically active hydrocarpic and chaulmoogric acids .

Molecular Structure Analysis

This compound's molecular structure is characterized by a cyclopentenyl ring, which is believed to be responsible for its biological activity. The molecular modeling of this compound and its constituent fatty acids has been performed using quantum chemical calculations, revealing an orbital energy gap indicative of its potential for better tribological performance compared to other fatty acids .

Chemical Reactions Analysis

This compound has been identified as an activator of Protein Phosphatase 5 (PP5), an important protein phosphatase in the central nervous system. It binds to the tetratricopeptide repeat (TPR) domain of PP5, altering its helical content and demonstrating a mechanism of action distinct from other known activators . Additionally, this compound has been shown to be assimilated into the complex lipids of mycobacteria, suggesting that its antimicrobial properties may result from perturbation of membrane processes .

Physical and Chemical Properties Analysis

The physicochemical properties of this compound, as part of chaulmoogra oil, have been evaluated for potential use as a green lubricant base stock. Chaulmoogra oil exhibits a high viscosity index and favorable tribological properties, such as a low coefficient of friction, although its wear scar diameter was higher compared to commercial lubricants. The oil's high pour point and oxidative stability have also been assessed, indicating that while it has environmental advantages, improvements are needed for industrial applications . The oxidative properties of this compound have been compared with other oils, showing better oxidative stability, which is beneficial for lubricant formulation .

Scientific Research Applications

Historical and Therapeutic Applications

Chaulmoogric acid, primarily known for its use in treating leprosy, has a rich history of medicinal use. Its therapeutic effectiveness, particularly in leprosy, has been documented since antiquity. Modern research has evolved from oral administration to intravenous injection of its salts for better efficacy. Studies emphasize the potential of this compound and its derivatives in arresting leprosy and even leading to cures in some cases (Walker & Sweeney, 1920). Similarly, research into the scientific knowledge construction around chaulmoogra oil, of which this compound is a significant component, highlights its role in treating leprosy and the process of transforming traditional knowledge into validated scientific understanding (Santos, De Souza, & Siani, 2008).

Biochemical and Molecular Insights

This compound has been identified as an activator of Protein Phosphatase 5 (PP5), suggesting its potential application in treating Alzheimer’s disease. This insight into its molecular action opens avenues for further exploration into neurodegenerative diseases (Cher et al., 2010). Additionally, studies have shown that this compound can be assimilated into the complex lipids of mycobacteria, indicating its role in antimicrobial properties through membrane perturbation (Cabot & Goucher, 1981).

Pharmacological and Chemical Properties

Research has also explored the comparative biological activity of water-soluble this compound derivatives, providing insights into their pharmacological properties and potential for treating leprosy (Emerson, Anderson, & Leake, 1933). The synthesis of dl-aleprylic acid, a natural constituent of chaulmoogra oil with antileprosy properties, underlines the ongoing interest in the chemical properties of this compound and its derivatives (Tanaka, 1969).

Industrial and Environmental Applications

Beyond its medical uses, this compound has been evaluated for its physicochemical and tribological properties as a green lubricant base stock, marking its potential utility in industrial and environmental applications (Salaji & Jayadas, 2020).

Mechanism of Action

Target of Action

Chaulmoogric acid, a monounsaturated long-chain fatty acid , is a major constituent of the oil extracted from the seeds of the Hydnocarpus wightiana plant . It has been identified as an effective activator of Protein Phosphatase 5 (PP5) , a protein that is abundantly expressed in the central nervous system . PP5 is involved in several stress-activated cellular signaling pathways .

Mode of Action

This compound interacts with PP5 by binding to a region of the tetratricopeptide repeat (TPR) domain of PP5 . This interaction results in a complete loss of helical contents , demonstrating a different mechanism of action from that of arachidonic acid, a known activator for PP5 dephosphorylation activity .

Biochemical Pathways

The interaction of this compound with PP5 affects the protein’s enzymatic activity. It has been observed that the combined application of this compound and arachidonic acid at relatively low concentrations can synergistically activate PP5 enzymatic activity . This suggests that this compound may play a role in modulating the biochemical pathways regulated by PP5.

Pharmacokinetics

It is known that the compound is a major constituent of chaulmoogra oil, which has been used in traditional medicine for the treatment of various skin diseases . The oil is typically applied topically or given intravenously .

Result of Action

The activation of PP5 by this compound could have several molecular and cellular effects. For instance, PP5 is involved in several stress-activated cellular signaling pathways, including DNA damage-induced apoptosis, oxidative stress, and UV- or γ-irradiation . Therefore, the activation of PP5 by this compound could potentially influence these pathways and their downstream effects.

Action Environment

The efficacy and stability of this compound could be influenced by various environmental factors. For instance, the method of administration (topical application or intravenous injection) could affect the compound’s bioavailability . Additionally, the compound’s action could be influenced by the presence of other compounds, such as arachidonic acid

Future Directions

Chaulmoogric acid has potential therapeutic applications, particularly in the treatment of leprosy and Alzheimer’s disease . Further structure-activity relationship studies of this compound may facilitate the discovery of small molecules that can synergize with endogenous arachidonic acid for PP5 activation .

properties

IUPAC Name

13-[(1S)-cyclopent-2-en-1-yl]tridecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H32O2/c19-18(20)16-10-8-6-4-2-1-3-5-7-9-13-17-14-11-12-15-17/h11,14,17H,1-10,12-13,15-16H2,(H,19,20)/t17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMVQWNRDPAAMJB-QGZVFWFLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C=C1)CCCCCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](C=C1)CCCCCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401031181
Record name Chaulmoogric acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

29106-32-9
Record name Chaulmoogric acid
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Record name Chaulmoogric acid
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Record name Chaulmoogric acid
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Record name 13-(cyclopent-2-enyl)tridecanoic acid
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Record name CHAULMOOGRIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the historical context of chaulmoogric acid's use in medicine?

A1: Chaulmoogra oil, rich in this compound, has a long history in traditional medicine, particularly for leprosy treatment. []

Q2: What is the proposed mechanism of action of this compound against Mycobacterium leprae?

A2: While the exact mechanism remains unclear, this compound is believed to exert its antileprotic effect through a direct bactericidal action. [] One hypothesis suggests that its unique cyclic structure may interfere with the fatty acid metabolism of Mycobacterium leprae. [, ]

Q3: Does this compound affect lipase activity?

A3: Contrary to earlier hypotheses, studies indicate that this compound and its derivatives do not activate lipase in vivo and may even inhibit it in vitro. []

Q4: What is the molecular formula and weight of this compound?

A5: The molecular formula of this compound is C18H32O2, and its molecular weight is 280.45 g/mol. []

Q5: What is unique about the structure of this compound compared to other fatty acids?

A6: Unlike most naturally occurring fatty acids, this compound possesses a distinctive cyclopentenyl ring in its carbon chain. [, , ]

Q6: What are the limitations of using chaulmoogra oil directly as a lubricant?

A7: Despite its potential as a bio-based lubricant, chaulmoogra oil exhibits a high pour point, limiting its use in low-temperature applications. [] Further research is needed to address this limitation.

Q7: Are there any catalytic applications of this compound?

A7: Current research primarily focuses on the biological activity and therapeutic potential of this compound. Its catalytic properties and potential applications in this domain remain largely unexplored.

Q8: How does the cyclopentenyl ring of this compound contribute to its activity?

A10: The unique cyclopentenyl ring is considered crucial for this compound's biological activity. [, ] Modifications to this structure could significantly alter its potency and selectivity. []

Q9: What are the challenges in formulating this compound for intravenous administration?

A12: Early attempts to develop water-soluble chaulmoogra derivatives for intravenous administration faced challenges related to hemolytic properties, local irritation, and sclerosis. []

Q10: What formulation strategies have shown promise in improving the properties of this compound derivatives?

A13: Research on water-soluble this compound derivatives, such as sodium dichaulmoogryl-β-glycerophosphate ("chaul-phosphate"), suggests improved properties for potential intravenous use. []

Q11: Is there information available regarding SHE regulations specific to this compound?

A11: While the provided research doesn't explicitly discuss SHE regulations for this compound, it is crucial to adhere to all applicable safety guidelines and regulations during its handling and research.

Q12: What in vivo models are used to study the activity of this compound?

A17: Rodent models, particularly rats, have been used to evaluate the antileprotic activity of this compound and its derivatives. [, ]

Q13: Are there known mechanisms of resistance to this compound in Mycobacterium leprae?

A13: While the provided research does not delve into specific resistance mechanisms, the emergence of resistance to any antimicrobial agent, including this compound, remains a concern.

Q14: What are the potential side effects of this compound?

A14: While this Q&A focuses on scientific aspects, it's important to acknowledge that chaulmoogra oil and its derivatives can cause side effects. Further research is needed to thoroughly assess the safety profile of this compound.

Q15: Are there specific drug delivery strategies being explored for this compound?

A15: While the research provided does not explicitly discuss targeted drug delivery approaches for this compound, developing such strategies could potentially enhance its efficacy and minimize off-target effects.

Q16: Have specific biomarkers been identified to predict the efficacy of this compound treatment?

A16: No research within the provided set specifically addresses biomarkers for predicting this compound treatment efficacy.

Q17: What analytical techniques are commonly used to identify and quantify this compound?

A22: Gas chromatography/mass spectrometry (GC/MS) is a widely used method for analyzing the fatty acid composition of oils, including the identification and quantification of this compound. [] Other techniques include Fourier transform infrared spectroscopy (FTIR), nuclear magnetic resonance spectroscopy (NMR), and various chromatographic methods. [, ]

Q18: What factors influence the solubility of this compound?

A24: As a fatty acid, this compound exhibits limited solubility in aqueous solutions. [] Derivatization strategies, such as the formation of salts or esters, can enhance its solubility. [, ]

Q19: What are the essential parameters for validating analytical methods for this compound?

A19: Analytical methods used to quantify this compound should undergo rigorous validation, including assessing accuracy, precision, specificity, linearity, range, limit of detection, and limit of quantification.

Q20: What measures are crucial for ensuring the quality and consistency of this compound for research and potential therapeutic applications?

A20: Stringent quality control measures throughout the sourcing, extraction, purification, and storage of this compound are essential to ensure its purity, stability, and efficacy.

Q21: What is the potential of this compound to elicit an immune response?

A21: The research provided does not offer specific insights into the immunogenicity of this compound. Further studies are needed to evaluate its potential to induce immune responses.

Q22: Are there known interactions between this compound and drug transporters?

A22: The provided research does not specifically address interactions between this compound and drug transporters. Investigating such interactions could be relevant for understanding its absorption, distribution, and potential drug interactions.

Q23: Can this compound modulate the activity of drug-metabolizing enzymes?

A23: The influence of this compound on drug-metabolizing enzymes is not specifically addressed in the provided research. This aspect warrants further investigation, especially regarding potential drug-drug interactions.

Q24: What is known about the biocompatibility and biodegradability of this compound?

A24: While this compound is a natural product, detailed studies on its biocompatibility and biodegradability are limited. These aspects are crucial for evaluating its potential for various applications, including drug delivery and biomaterial development.

Q25: What alternative treatments have replaced chaulmoogra oil for leprosy?

A31: The introduction of sulfone drugs marked a significant advancement in leprosy treatment. [] These drugs offer improved efficacy and tolerability compared to chaulmoogra oil.

Q26: What research infrastructure and resources are essential for advancing our understanding of this compound?

A26: Advancing research on this compound necessitates access to advanced analytical techniques such as GC/MS, NMR, and high-performance liquid chromatography (HPLC), as well as in vitro and in vivo models for evaluating its biological activity.

Q27: What are some historical milestones in the research and use of this compound?

A34: Key milestones include the isolation of this compound from chaulmoogra oil, the exploration of its derivatives for leprosy treatment, and the discovery of its interaction with PP5. [, , ]

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